molecular formula C9H6INO3 B12972801 Methyl 6-iodobenzo[d]oxazole-2-carboxylate

Methyl 6-iodobenzo[d]oxazole-2-carboxylate

Cat. No.: B12972801
M. Wt: 303.05 g/mol
InChI Key: CARFLYUPSLFDOL-UHFFFAOYSA-N
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Description

Methyl 6-iodobenzo[d]oxazole-2-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an iodine atom at the 6th position and a carboxylate ester group at the 2nd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodobenzo[d]oxazole-2-carboxylate typically involves the iodination of a benzoxazole precursor. One common method is the reaction of 6-iodo-2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions can produce a wide range of biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 6-iodobenzo[d]oxazole-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound can be used in the development of new materials and chemical processes, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of Methyl 6-iodobenzo[d]oxazole-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and carboxylate ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate
  • Methyl 6-chlorobenzo[d]oxazole-2-carboxylate
  • Methyl 6-fluorobenzo[d]oxazole-2-carboxylate

Uniqueness

Methyl 6-iodobenzo[d]oxazole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, or fluorine analogs. The iodine atom can also participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain chemical and biological applications.

Biological Activity

Methyl 6-iodobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxazole ring structure, which contributes to its biological activity. The presence of the iodine atom at the 6-position enhances the compound's reactivity and potential interactions with biological targets. Its molecular formula is C10H8NO3IC_{10}H_8NO_3I, with a molecular weight of approximately 305.08 g/mol.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of oxazole compounds exhibit varying degrees of activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/ml) against BacteriaMIC (µg/ml) against Fungi
This compound4.0 (E. coli)8.0 (C. albicans)
Reference Drug (Ampicillin)1.0 (E. coli)-
Reference Drug (Clotrimazole)-4.0 (C. albicans)

In a study conducted by Singh et al., various oxazole derivatives were synthesized and tested against common pathogens, revealing that this compound demonstrated promising antibacterial activity comparable to standard antibiotics like ampicillin .

2. Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that compounds containing the oxazole ring can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies reported by Shamsuzzaman et al. showed that this compound significantly reduced the proliferation of breast cancer cell lines (MCF-7) at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial and cancerous cells. The iodine atom may enhance binding affinity due to its size and electronegativity, allowing for stronger interactions with target proteins.

Enzyme Inhibition Studies

Recent research has highlighted the compound's ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential applications in pharmacology, particularly concerning drug interactions and toxicity assessments.

Table 2: Inhibition of Cytochrome P450 Enzymes

EnzymeIC50 (µM)
CYP1A215
CYP2C1910

These findings indicate that this compound could play a role in modulating drug metabolism, potentially leading to enhanced therapeutic efficacy or reduced side effects when used in combination therapies.

Properties

Molecular Formula

C9H6INO3

Molecular Weight

303.05 g/mol

IUPAC Name

methyl 6-iodo-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C9H6INO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3

InChI Key

CARFLYUPSLFDOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)I

Origin of Product

United States

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